Potassium N-(acetoacetyl)sulfanilate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-(acetoacetyl)sulfanilate involves the reaction of acetoacetic acid with sulfanilic acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Waste management and environmental considerations are also crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Potassium N-(acetoacetyl)sulfanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanilate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfanilate compounds.
Scientific Research Applications
Potassium N-(acetoacetyl)sulfanilate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic applications in treating infections.
Mechanism of Action
The mechanism of action of Potassium N-(acetoacetyl)sulfanilate involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- Potassium N-(acetyl)sulfanilate
- Potassium N-(benzoyl)sulfanilate
- Potassium N-(propionyl)sulfanilate
Uniqueness
Potassium N-(acetoacetyl)sulfanilate is unique due to its specific acetoacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .
Properties
CAS No. |
70321-85-6 |
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Molecular Formula |
C10H11KNO5S |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
potassium;4-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/C10H11NO5S.K/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16); |
InChI Key |
LJDMENMPENWFMN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.[K] |
70321-85-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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